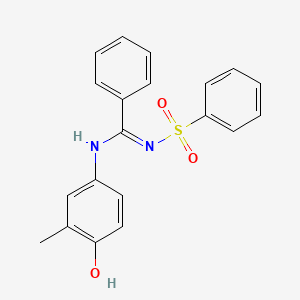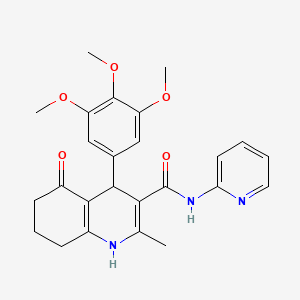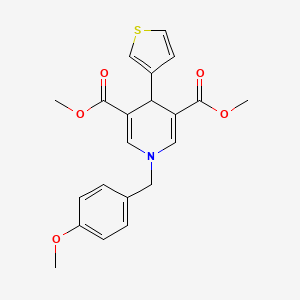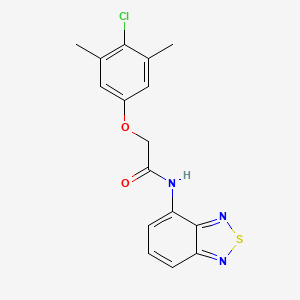![molecular formula C26H25FN4O4S B11649554 N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11649554.png)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide” typically involves multi-step organic reactions. The starting materials might include 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole and 2-fluoroaniline. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. The process would also involve purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide” can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
“N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide” has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential as a drug candidate for treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide” involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by inhibiting or activating these targets, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-chlorophenyl)4-methylbenzenesulfonamido]acetamide
- **N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-bromophenyl)4-methylbenzenesulfonamido]acetamide
Uniqueness
The uniqueness of “N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-[N-(2-fluorophenyl)4-methylbenzenesulfonamido]acetamide” lies in its specific structural features, such as the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C26H25FN4O4S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C26H25FN4O4S/c1-18-13-15-21(16-14-18)36(34,35)30(23-12-8-7-11-22(23)27)17-24(32)28-25-19(2)29(3)31(26(25)33)20-9-5-4-6-10-20/h4-16H,17H2,1-3H3,(H,28,32) |
InChI Key |
IZLLPYDMOMRDDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Dimethoxyphenyl)-4,8-diethoxy-1,3-dimethylcyclohepta[c]furanium](/img/structure/B11649478.png)

![(5E)-5-({4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11649484.png)


![2-{[4-Cyano-3-({2-[(5-ethyl-1,3,4-thiadiazol-2-YL)amino]-2-oxoethyl}sulfanyl)-5-isothiazolyl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide](/img/structure/B11649496.png)
![2-[4-Methoxy-3-(pyridin-2-yloxymethyl)phenyl]-3-(4-methylphenyl)-1,2-dihydroquinazolin-4-one](/img/structure/B11649500.png)
![4-{[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]carbamoyl}phenyl acetate](/img/structure/B11649508.png)



![4-chloro-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11649534.png)

![(5Z)-5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649553.png)
